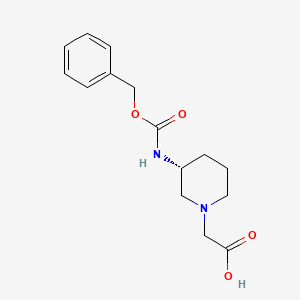![molecular formula C19H28N2O4 B7916526 {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916526.png)
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a piperidine ring, a benzyloxycarbonyl group, and an acetic acid moiety, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.
Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl bromide and a strong base, such as sodium hydride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a reaction with bromoacetic acid in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may act as a protecting group, while the piperidine ring can interact with biological receptors or enzymes. The acetic acid moiety may facilitate binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
{2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is unique due to the presence of the isopropyl group, which may confer different steric and electronic properties compared to its analogs. This can result in distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[[phenylmethoxycarbonyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(2)21(19(24)25-14-16-8-4-3-5-9-16)12-17-10-6-7-11-20(17)13-18(22)23/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCQBNVVFIDNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7916448.png)

![{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916475.png)
![{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916479.png)
![[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916483.png)
![{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916508.png)
![[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916522.png)
![[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916531.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916535.png)
![{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916538.png)
![2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916540.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916552.png)

![2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916560.png)
